molecular formula C34H45NO8 B1672935 3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid CAS No. 712313-35-4

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid

Cat. No. B1672935
M. Wt: 595.7 g/mol
InChI Key: HRJWSEPIRZRGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The cysteinyl leukotrienes (CysLTs) LTC4 and LTD4 are potent mediators of asthma and hypersensitivity. They induce bronchoconstriction, increase microvascular permeability, and are vasoconstrictors of coronary arteries. Their biological effects are transduced by a pair of G protein-coupled receptors, CysLT1 and CysLT2.1,2,3 HAMI3379 is a potent cysteinyl leukotriene 2 (CysLT2) receptor antagonist that inhibits radioligand binding of LTD4 to CysLT2 and CysLT1 receptor cell lines with IC50 values of 37.9 and >30,000 nM, respectively. In a CysLT2 receptor reporter cell line, HAMI3379 antagonizes LTD4- and LTC4-induced intracellular calcium mobilization with IC50 values of 3.8 and 4.4 nM, respectively, whereas it only weakly inhibits that for a CysLT1 receptor reporter cell line (IC50 = >10,000 nM). In isolated Langendorff-perfused guinea pig hearts, HAMI3379 reverses the LTC4-stimulated increase in perfusion pressure and decrease in contractility.
HAMI 3379 is a selective CysLT2 receptor antagonist. HAMI 3379 protects against acute brain injury after focal cerebral ischemia in rats. HAMI 3379 attenuates ischemia-like neuronal injury by inhibiting microglial activation. HAMI 3379 effectively blocked CysLT2R-mediated microglial activation, thereby indirectly attenuating ischemic neuronal injury. Therefore, CysLT2R antagonists may represent a new type of therapeutic agent in the treatment of ischemic stroke.

Scientific Research Applications

1. Biological Metabolism

The study of benzoic acid derivatives, which includes compounds structurally similar to 3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid, has revealed insights into biological metabolism. For instance, the metabolism of benzoic acid by bacteria involving cyclohexadiene carboxylic acids as intermediates has been researched. This enzymatic activity is crucial in cultures that convert benzoic acid to catechol rather than to protocatechuic acid (Reiner, 1971).

2. Luminescent Properties in Coordination Polymers

Research involving benzoic acid derivatives has also focused on their use in the construction of coordination polymers with luminescent properties. Such polymers have been shown to be effective in the detection of substances like picric acid through fluorescence quenching, indicating their potential in sensory applications (Zheng et al., 2021).

3. Use in Solar Cell Technology

Benzoic acid derivatives have been explored as materials in solar cell technology. For example, carboxylic acid-functionalized fullerene derivatives have been synthesized and investigated as interfacial layers in inverted polymer solar cells, showing improved efficiency and charge transfer capabilities (Choi et al., 2013).

4. Photophysical Properties in Lanthanide-Based Polymers

Lanthanide-based coordination polymers assembled from derivatives of benzoic acids, such as 3,5-dihydroxy benzoates, have been synthesized. These polymers exhibit interesting photophysical properties, making them potential candidates for applications in optical devices (Sivakumar et al., 2011).

5. Hybrid Frameworks in Metal-Organic Frameworks

Benzoic acid derivatives have been used in the synthesis of inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters. These frameworks exhibit unique structural features and properties like strong blue light emission under ultraviolet light (Yang et al., 2015).

6. Polymer-Rare Earth Complexes

Aryl carboxylic acid-functionalized polymers have been used to prepare polymer-rare earth complexes. These complexes demonstrate enhanced fluorescence emission, indicating their potential in materials science and photonics (Gao et al., 2012).

7. Anaerobic Decomposition in Methane Fermentation

The anaerobic decomposition of benzoic acid in methane fermentation has been studied, revealing important intermediates like cyclohexane carboxylic acid and suggesting pathways for the utilization of benzoic acid by methanogenic consortia (Keith et al., 1952).

properties

IUPAC Name

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h13-18,23,25,27-28H,1-12,19-22H2,(H,35,36)(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJWSEPIRZRGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCCOC2=CC=C(C=C2)CCCOC3=C(C=C(C=C3)C(=O)O)C(=O)NC4CCCC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439859
Record name HAMI3379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid

CAS RN

712313-35-4
Record name HAMI3379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid
Reactant of Route 2
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid
Reactant of Route 3
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid
Reactant of Route 4
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid
Reactant of Route 5
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid
Reactant of Route 6
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.